

In-Depth Technical Guide to 1,2,4-Tribromobutane (CAS: 38300-67-3)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2,4-Tribromobutane**, a versatile halogenated hydrocarbon intermediate. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its applications in organic synthesis and as a building block in drug discovery.

Physicochemical Properties

1,2,4-Tribromobutane is a colorless liquid with a characteristically strong odor.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for laboratory and industrial applications.



Property	Value	Source
CAS Number	38300-67-3	[1]
Molecular Formula	C ₄ H ₇ Br ₃	[1][2][3]
Molecular Weight	294.81 g/mol	[1][2][3]
Melting Point	-18 °C	[3]
Boiling Point (estimated)	218.12 °C	[3]
Density (estimated)	2.2505 g/cm ³	[3]
Flash Point	104.9 °C	[3]
Refractive Index	1.5588	[3]
Solubility	Sparingly soluble in water.	[1]

Synthesis of 1,2,4-Tribromobutane

A primary route for the synthesis of **1,2,4-Tribromobutane** involves the bromination of **1,2,4-**butanetriol. This reaction typically employs a brominating agent such as phosphorus tribromide (PBr₃) to substitute the hydroxyl groups with bromine atoms. Careful control of reaction conditions is necessary to achieve the desired substitution pattern.

Experimental Protocol: Synthesis from 1,2,4-Butanetriol

Materials:

- 1,2,4-Butanetriol
- Phosphorus tribromide (PBr3)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

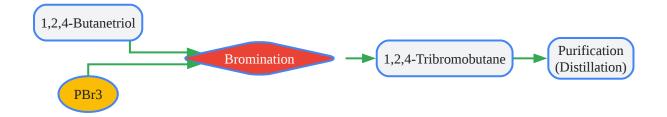


- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1,2,4-butanetriol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- · Cool the solution in an ice bath.
- Slowly add phosphorus tribromide dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the mixture to room temperature and quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure 1,2,4 Tribromobutane.





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Caption: Synthesis workflow of **1,2,4-Tribromobutane**.

Spectroscopic Characterization

The structural elucidation of **1,2,4-Tribromobutane** is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's asymmetry, the ¹H and ¹³C NMR spectra are expected to show distinct signals for each proton and carbon atom.

Predicted ¹H NMR Spectral Data:

Proton Position	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity
H-1 (CH ₂ Br)	~3.5 - 3.7	Doublet of doublets (dd)
H-2 (CHBr)	~4.2 - 4.4	Multiplet (m)
H-3 (CH ₂)	~2.3 - 2.6	Multiplet (m)
H-4 (CH ₂ Br)	~3.4 - 3.6	Triplet (t)

Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum is expected to exhibit four unique signals. The carbons bonded to bromine atoms will be deshielded and appear downfield, typically in the range of 30-40 ppm.



Mass Spectrometry (MS)

The mass spectrum of **1,2,4-Tribromobutane** is characterized by a distinctive isotopic cluster for the molecular ion peak due to the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a pattern of molecular ion peaks at M, M+2, M+4, and M+6 with a theoretical intensity ratio of approximately 1:3:3:1.

Chemical Reactivity and Applications

1,2,4-Tribromobutane is a valuable intermediate in organic synthesis, primarily utilized for the construction of cyclic compounds and as a precursor in the development of pharmaceuticals.

Synthesis of Pyrrolidine Derivatives

A significant application of **1,2,4-Tribromobutane** is in the synthesis of pyrrolidine rings, which are core structures in many biologically active compounds. The reaction with a primary amine leads to the formation of a 3-bromopyrrolidine derivative through intramolecular cyclization.

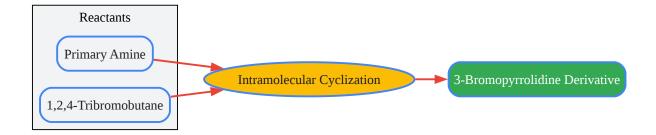
Materials:

- 1,2,4-Tribromobutane
- Benzylamine
- Potassium carbonate
- Acetonitrile
- · Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:



- To a solution of 1,2,4-Tribromobutane in acetonitrile, add benzylamine and potassium carbonate.
- Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
- Purify the crude 1-benzyl-3-bromopyrrolidine by column chromatography.



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Caption: Pyrrolidine synthesis from **1,2,4-Tribromobutane**.

Other Applications

• Flame Retardants: The bromine content in **1,2,4-Tribromobutane** makes it a candidate for use in the production of flame retardants.[1]



 Pharmaceutical Intermediate: It serves as a versatile building block for the synthesis of various pharmaceutical compounds.[3]

Safety and Handling

1,2,4-Tribromobutane is classified as an irritant and may cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid ingestion and inhalation. In case of contact, rinse the affected area with copious amounts of water.

Conclusion

1,2,4-Tribromobutane is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its ability to act as a precursor for heterocyclic compounds, particularly pyrrolidines, makes it a compound of interest for researchers and scientists in the pharmaceutical industry. Proper handling and an understanding of its reactivity are essential for its safe and effective use in the laboratory.

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